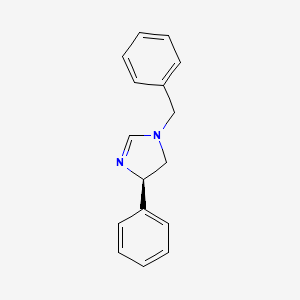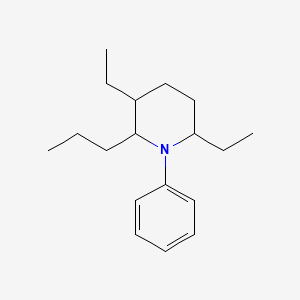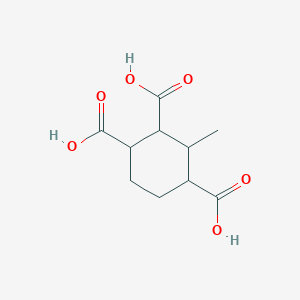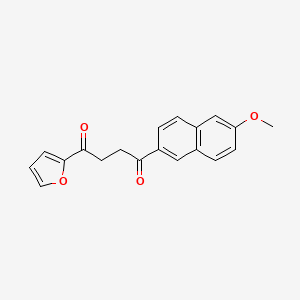![molecular formula C9H15O8P B12561663 2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid CAS No. 173039-11-7](/img/structure/B12561663.png)
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of carboxyethyl, hydroxyphosphoryl, and pentanedioic acid groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid involves multiple steps, including the introduction of carboxyethyl and hydroxyphosphoryl groups to a pentanedioic acid backbone. Common synthetic routes may involve the use of reagents such as phosphoric acid derivatives and carboxylic acids under controlled conditions. Specific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and efficiency. Techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydroxyphosphoryl group to other functional groups.
Substitution: The carboxyethyl and hydroxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The hydroxyphosphoryl group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Glutaric acid: Shares the pentanedioic acid backbone but lacks the carboxyethyl and hydroxyphosphoryl groups.
Phosphoenolpyruvic acid: Contains a phosphoryl group but differs in its overall structure and functional groups.
Uniqueness
2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid is unique due to the combination of carboxyethyl, hydroxyphosphoryl, and pentanedioic acid groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
173039-11-7 |
|---|---|
Fórmula molecular |
C9H15O8P |
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
2-[[2-carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid |
InChI |
InChI=1S/C9H15O8P/c10-7(11)2-1-6(9(14)15)5-18(16,17)4-3-8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
Clave InChI |
GZNKYXXCKRYSFH-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(CP(=O)(CCC(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)
![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)


![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)



![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)


